molecular formula C15H11ClO5 B6410697 4-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid CAS No. 1261939-62-1

4-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6410697
CAS No.: 1261939-62-1
M. Wt: 306.70 g/mol
InChI Key: RXIIGOMPWDKRSK-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxycarbonyl group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxycarbonyl groups can influence the compound’s binding affinity and specificity for its molecular targets. In chemical reactions, the compound’s functional groups determine its reactivity and the types of transformations it can undergo .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid
  • 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid
  • 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid

Uniqueness

4-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxybenzoic acid moiety and a chloro-substituted phenyl ring with a methoxycarbonyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .

Properties

IUPAC Name

4-(2-chloro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)9-3-5-12(16)11(6-9)10-4-2-8(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIIGOMPWDKRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691969
Record name 2'-Chloro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-62-1
Record name 2'-Chloro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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